Methyl 2-methyl-4-oxo-1,4-dihydropyrrolo[1,2-a]pyrimidine-8-carboxylate
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Overview
Description
Methyl 2-methyl-4-oxo-1,4-dihydropyrrolo[1,2-a]pyrimidine-8-carboxylate is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of Methyl 2-methyl-4-oxo-1,4-dihydropyrrolo[1,2-a]pyrimidine-8-carboxylate typically involves a multi-step process. One common method includes the following steps :
Cross-coupling: The pyrrole ring is coupled with acyl (bromo)acetylenes in the presence of solid alumina at room temperature to create 2-(acylethynyl)pyrroles.
Addition: Propargylamine is added to the obtained acetylenes to form N-propargylenaminones.
Cyclization: Intramolecular cyclization, catalyzed by Cs2CO3/DMSO, of the prepared propargylic derivatives to achieve the Z-configuration of (acylmethylidene)pyrrolo[1,2-a]pyrimidines.
Chemical Reactions Analysis
Methyl 2-methyl-4-oxo-1,4-dihydropyrrolo[1,2-a]pyrimidine-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where common reagents include halides and other nucleophiles.
Scientific Research Applications
Methyl 2-methyl-4-oxo-1,4-dihydropyrrolo[1,2-a]pyrimidine-8-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing drugs with antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities.
Biological Studies: The compound is studied for its potential neuroprotective and anti-neuroinflammatory properties.
Industrial Applications: It is used in the synthesis of various bioactive molecules and materials.
Mechanism of Action
The mechanism of action of Methyl 2-methyl-4-oxo-1,4-dihydropyrrolo[1,2-a]pyrimidine-8-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the NF-kB inflammatory pathway, reduce the expression of endoplasmic reticulum chaperones, and inhibit apoptosis markers such as cleaved caspase-3 .
Comparison with Similar Compounds
Methyl 2-methyl-4-oxo-1,4-dihydropyrrolo[1,2-a]pyrimidine-8-carboxylate can be compared with other pyrrolopyrimidine derivatives, such as:
Pyrrolopyrazine derivatives: These compounds also exhibit a wide range of biological activities, including antimicrobial and kinase inhibitory properties.
Triazole-pyrimidine hybrids: These compounds have shown promising neuroprotective and anti-neuroinflammatory properties.
The uniqueness of this compound lies in its specific structural configuration and the diverse range of biological activities it exhibits.
Properties
Molecular Formula |
C10H10N2O3 |
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Molecular Weight |
206.20 g/mol |
IUPAC Name |
methyl 2-methyl-4-oxo-1H-pyrrolo[1,2-a]pyrimidine-8-carboxylate |
InChI |
InChI=1S/C10H10N2O3/c1-6-5-8(13)12-4-3-7(9(12)11-6)10(14)15-2/h3-5,11H,1-2H3 |
InChI Key |
HFPPCSMIIVJFSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N2C=CC(=C2N1)C(=O)OC |
Origin of Product |
United States |
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